molecular formula C19H14ClN B14557880 Benz[c]acridine, 11-chloro-7,8-dimethyl- CAS No. 62224-73-1

Benz[c]acridine, 11-chloro-7,8-dimethyl-

Cat. No.: B14557880
CAS No.: 62224-73-1
M. Wt: 291.8 g/mol
InChI Key: SBOJZCOMSFVMGK-UHFFFAOYSA-N
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Description

Benz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) derivative with a fused aromatic ring system. The compound "11-chloro-7,8-dimethyl-benz[c]acridine" features a chlorine substituent at position 11 and methyl groups at positions 7 and 6. These substitutions influence its electronic, steric, and reactivity profiles, making it distinct from simpler acridine derivatives.

Properties

CAS No.

62224-73-1

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

IUPAC Name

11-chloro-7,8-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H14ClN/c1-11-7-10-16(20)19-17(11)12(2)14-9-8-13-5-3-4-6-15(13)18(14)21-19/h3-10H,1-2H3

InChI Key

SBOJZCOMSFVMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=C(C=C1)Cl)C

Origin of Product

United States

Preparation Methods

Ullman-Type Condensation and Cyclization

The foundational approach to benz[c]acridine derivatives involves Ullman-type condensation followed by cyclization. For 11-chloro-7,8-dimethylbenz[c]acridine, the synthesis begins with o-chlorobenzoic acid and a substituted 1-naphthylamine precursor. Key steps include:

  • Condensation : o-Chlorobenzoic acid reacts with 1-naphthylamine derivatives under basic conditions to form an intermediate aryl amine.
  • Cyclization : The intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C, forming the acridine core.
  • Functionalization : Methyl groups are introduced at positions 7 and 8 via Friedel-Crafts alkylation, while chlorination at position 11 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane.

Reaction Conditions :

  • Temperature: 80–120°C
  • Catalysts: POCl₃ (cyclization), AlCl₃ (alkylation)
  • Yield: 45–60% after purification.

Multi-Step Synthesis from Naphthaldehyde

An alternative route starts with 2-naphthaldehyde, employing Grignard reactions and azide chemistry:

  • Grignard Addition : Isopropylmagnesium chloride reacts with 2-naphthaldehyde at -40°C to form a secondary alcohol.
  • Iodination : Hypophosphorous acid and iodine convert the alcohol to an iodide intermediate.
  • Oxidation : m-Chloroperbenzoic acid (mCPBA) oxidizes the iodide to a ketone.
  • Azide Formation : Sodium azide and triphenylphosphine introduce the nitrogen moiety, followed by thermal cyclization.

Key Challenges :

  • Low regioselectivity during iodination (Step 2) necessitates careful purification.
  • Thermal cyclization (Step 4) requires inert conditions to prevent decomposition.

Modern Catalytic Methods

One-Pot Multi-Component Reactions

Recent advances utilize nanoporous catalysts like SBA-Pr-SO₃H for one-pot syntheses. A three-component reaction of aromatic aldehydes, dimedone, and 1-naphthylamine in solvent-free conditions yields tetrahydrobenzo[c]acridinones, which are dehydrogenated to the target compound:

  • Condensation : 4-Chlorobenzaldehyde, dimedone, and 1-naphthylamine react at 140°C for 5–13 minutes.
  • Dehydrogenation : The intermediate is treated with palladium on carbon (Pd/C) under hydrogen atmosphere to aromatize the ring.

Advantages :

  • Catalyst recyclability (5 cycles with <5% activity loss).
  • High yields (85–92%) and short reaction times.

Limitations :

  • Requires post-synthesis modification to introduce the 11-chloro group.

Lewis Acid-Catalyzed Cyclization

Lewis acids like aluminum chloride (AlCl₃) facilitate cyclization of pre-functionalized precursors. For example, 7,8-dimethyl-1-naphthylamine is condensed with o-chlorobenzaldehyde in the presence of AlCl₃, followed by chlorination.

Optimized Parameters :

  • Solvent: Toluene
  • Temperature: 100°C
  • Yield: 68%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Key Advantages Limitations
Ullman Condensation POCl₃, 80°C 45–60 High regioselectivity Multi-step, toxic reagents
One-Pot Catalytic SBA-Pr-SO₃H, 140°C 85–92 Short time, eco-friendly Requires dehydrogenation step
Grignard/Azide Multi-step, inert atmosphere 30–40 Versatile intermediate formation Low yield, complex purification
Lewis Acid Catalysis AlCl₃, toluene 68 Scalable for industrial use High catalyst loading

Industrial Production Considerations

Scalability and Cost Efficiency

  • Continuous Flow Reactors : Preferred for cyclization steps to enhance throughput and consistency.
  • Catalyst Recovery : SBA-Pr-SO₃H’s nanoporous structure allows efficient filtration and reuse, reducing costs.

Chemical Reactions Analysis

Types of Reactions: Benz[c]acridine, 11-chloro-7,8-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of an atom or group in the molecule with another atom or group, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

Benz[c]acridine, 11-chloro-7,8-dimethyl- is a polycyclic aromatic compound belonging to the acridine family, featuring a fused ring system that includes a benzene ring and an acridine moiety. It has a complex structure and specific physical properties, such as a specific melting point and solubility characteristics, that influence its behavior in various chemical environments. This compound is of interest because of its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Benz[c]acridine, 11-chloro-7,8-dimethyl-, is explored as a potential anticancer agent due to its biological activity. Research indicates that related compounds possess significant anticancer properties, with some derivatives showing cytotoxic effects against various cancer cell lines. The compound can intercalate between base pairs in DNA, disrupting normal cellular processes and potentially leading to apoptosis in cancer cells. It has also been shown to interact with topoisomerases, enzymes critical for DNA topology management during replication and transcription.

Synthesis The synthesis of benz[c]acridine, 11-chloro-7,8-dimethyl- typically involves several steps:

  • Ullmann condensation reaction of 2-bromobenzoic acid and various aniline derivatives in the presence of potassium carbonate and copper in EtOH at reflux to obtain 2-arylamino benzoic acids .
  • Subsequent cyclization of the resulting compound by PPA at 100 °C to obtain acridone derivatives .
  • Reaction with propargyl bromide using potassium tert-butoxide in DMSO at room temperature to yield 10-(prop-2-yn-1-yl)acridin-9-one derivatives .
  • Conversion of these compounds to target triazole analogs .

Interaction Studies Interaction studies involving benz[c]acridine, 11-chloro-7,8-dimethyl- focus on its binding affinity to DNA and proteins. These studies reveal that the compound can intercalate between base pairs in DNA, which may disrupt normal cellular processes. Additionally, it has been shown to interact with topoisomerases, enzymes critical for DNA topology management during replication and transcription.

Comparable Compounds

Benz[c]acridine, 11-chloro-7,8-dimethyl- shares structural and functional similarities with other compounds in the acridine family:

Compound NameStructure TypeNotable Features
Benz[a]acridinePolycyclic AromaticKnown for strong mutagenic properties
9-AminoacridineAmino-substituted AcridineExhibits antibacterial activity
7-Methylbenz[c]acridineMethyl-substituted AcridinePotential anticancer activity
AcridineParent CompoundFound in various natural sources; versatile

Mechanism of Action

The mechanism of action of Benz[c]acridine, 11-chloro-7,8-dimethyl- involves its interaction with specific molecular targets. It may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

Limitations and Knowledge Gaps

  • Limited data on the specific metabolic pathways of 11-chloro-7,8-dimethyl-benz[c]acridine.
  • Comparative studies with structurally analogous PAHs (e.g., methylated chrysene or benz[a]anthracene) are absent in the provided evidence.

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